molecular formula C26H18BrN3O B8666807 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Cat. No. B8666807
M. Wt: 468.3 g/mol
InChI Key: WAVXOCYAHQIROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883822B2

Procedure details

To a solution of 2-chloropyridine (XI) (31.0 kg, 273 mol) in dry THF (275 L) cooled to −78° C. under nitrogen was added LDA (113 L, 1220 mol) dropwise while maintaining the temperature at −78° C. and stirred for 5 hours. Acetaldehyde (16 L, 463 mol) was then added and the reaction was stirred at −78° C. for another 5 hours before warming to 0° C. and adding water (310 L) to quench the reaction. The solution was stirred for 50 min and then warmed to room temperature. The solution was extracted 3×EtOAc (279 L) by adding EtOAc, stirring for 50 min, allowing to stand for 50 min, separating the layers and then repeating twice. The combined EtOAc was concentrated under vacuum to a volume of 300-500 L. To the crude 1-(2-chloropyridin-3-yl)ethanol (XII) was added DCM (705 L) followed by an aqueous solution of KBr (3.3 Kg, 27.7 mol) dissolved in water (33 L). The solution was cooled to 0° C. before adding TEMPO (1.7 Kg, 10.9 mol) and then stirred for 50 min. In a second container, water (980 L) was added followed by KHCO3 (268 Kg, 2677 mol) and 10% aqueous NaClO (233 L, 313 mol). This aqueous mixture was then added dropwise to the TEMPO mixture. This combined mixture was stirred at 0° C. for 5 hours. To this mixture was added dropwise Na2S2O3*7H2O (22.5 Kg, 90 mol) in water (107 L) with stirring for 50 min at 0° C. The mixture was allowed to warm to room temperature and the organic phase was separated. The aqueous phase was extracted 2×DCM (353 L) by adding DCM, stirring for 50 min, allowing to stand for 50 min, separating the layers and then repeating. The combined organic layers were washed with aqueous 25% NaCl (274 L) and concentrated under vacuum to give crude 1-(2-chloropyridin-3-yl)ethanone (XIII) which was used for the next step without additional purification.
Name
Quantity
33 L
Type
solvent
Reaction Step One
Name
Quantity
980 L
Type
solvent
Reaction Step Two
Name
Quantity
310 L
Type
solvent
Reaction Step Three
Quantity
31 kg
Type
reactant
Reaction Step Four
Name
Quantity
275 L
Type
solvent
Reaction Step Four
Name
Quantity
113 L
Type
reactant
Reaction Step Five
Quantity
16 L
Type
reactant
Reaction Step Six
Name
Quantity
3.3 kg
Type
reactant
Reaction Step Seven
Name
Quantity
1.7 kg
Type
reactant
Reaction Step Eight
[Compound]
Name
KHCO3
Quantity
268 kg
Type
reactant
Reaction Step Nine
Name
Quantity
313 mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
107 L
Type
solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
BrC1C=C2[C:10]([CH:11]=[O:12])=NN(C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)C2=NC=1.[Li+].CC([N-]C(C)C)C.C(=O)C.[K+].[Br-].C[C:46]1(C)[N:51]([O])[C:50](C)(C)[CH2:49][CH2:48][CH2:47]1.[O-][Cl:57].[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C1COCC1.O>[Cl:57][C:46]1[C:47]([C:11](=[O:12])[CH3:10])=[CH:48][CH:49]=[CH:50][N:51]=1 |f:1.2,4.5,7.8,9.10.11,^1:48|

Inputs

Step One
Name
Quantity
33 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
980 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
310 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
31 kg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(N=C2C=O)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
275 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
113 L
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Six
Name
Quantity
16 L
Type
reactant
Smiles
C(C)=O
Step Seven
Name
Quantity
3.3 kg
Type
reactant
Smiles
[K+].[Br-]
Step Eight
Name
Quantity
1.7 kg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Nine
Name
KHCO3
Quantity
268 kg
Type
reactant
Smiles
Step Ten
Name
Quantity
313 mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Name
Quantity
107 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at −78° C. for another 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
before warming to 0° C.
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
The solution was stirred for 50 min
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted 3×EtOAc (279 L)
ADDITION
Type
ADDITION
Details
by adding EtOAc
STIRRING
Type
STIRRING
Details
stirring for 50 min
Duration
50 min
WAIT
Type
WAIT
Details
to stand for 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
separating the layers
CONCENTRATION
Type
CONCENTRATION
Details
The combined EtOAc was concentrated under vacuum to a volume of 300-500 L
ADDITION
Type
ADDITION
Details
To the crude 1-(2-chloropyridin-3-yl)ethanol (XII) was added DCM (705 L)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 50 min
Duration
50 min
STIRRING
Type
STIRRING
Details
This combined mixture was stirred at 0° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
with stirring for 50 min at 0° C
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 2×DCM (353 L)
ADDITION
Type
ADDITION
Details
by adding DCM
STIRRING
Type
STIRRING
Details
stirring for 50 min
Duration
50 min
WAIT
Type
WAIT
Details
to stand for 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
separating the layers
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous 25% NaCl (274 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.